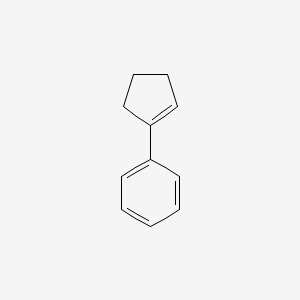

Benzene, 1-cyclopenten-1-yl-

Beschreibung

The exact mass of the compound Benzene, 1-cyclopenten-1-yl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116894. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzene, 1-cyclopenten-1-yl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-cyclopenten-1-yl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

cyclopenten-1-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-3,6-8H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMYOMKBXNPDIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20231798 | |

| Record name | Benzene, 1-cyclopenten-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825-54-7 | |

| Record name | Benzene, 1-cyclopenten-1-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-cyclopenten-1-yl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-cyclopenten-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (cyclopent-1-en-1-yl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Benzene, 1-cyclopenten-1-yl- (CAS 825-54-7)

[1][2][3][4]

Executive Summary & Chemical Identity

Benzene, 1-cyclopenten-1-yl- , commonly known as 1-Phenylcyclopentene , is a cyclic styrene derivative characterized by a phenyl ring attached to the C1 position of a cyclopentene ring.[1][2][3] As a conjugated enyl-aromatic system, it serves as a critical intermediate in organic synthesis, particularly in the construction of complex pharmacophores, agrochemicals, and functionalized polymers.

This guide provides a rigorous technical analysis of its physicochemical properties, a validated synthesis protocol, and its application as a scaffold in medicinal chemistry.

Chemical Profile

| Property | Specification |

| IUPAC Name | 1-Cyclopenten-1-ylbenzene |

| Common Name | 1-Phenylcyclopentene |

| CAS Number | 825-54-7 |

| Molecular Formula | C₁₁H₁₂ |

| Molecular Weight | 144.21 g/mol |

| SMILES | C1(C2=CC=CC=C2)=CCCC1 |

| Appearance | Colorless to pale yellow liquid |

| Density | 0.986 - 1.00 g/mL (at 25 °C) |

| Boiling Point | 224-225 °C (at 760 mmHg) |

| Melting Point | ~23 °C (Low-melting solid/liquid) |

| Solubility | Insoluble in water; soluble in DCM, THF, Ether |

Validated Synthesis Protocol

The most robust and scalable method for synthesizing 1-phenylcyclopentene involves a two-step sequence: Grignard addition followed by acid-catalyzed dehydration.[1][2] This route is preferred over Friedel-Crafts alkylation due to higher regioselectivity and yield.[1][2]

Reaction Pathway Visualization

Step-by-Step Methodology

Objective: Synthesis of 1-phenylcyclopentene from cyclopentanone.

Reagents:

-

Phenylmagnesium bromide (3.0 M in ether).[4]

-

Cyclopentanone (1.0 equiv).[5]

-

Anhydrous THF (Solvent).

-

6N Hydrochloric acid (HCl) or p-Toluenesulfonic acid (p-TsOH).[1][2]

Protocol:

-

Nucleophilic Addition:

-

Flame-dry a 3-neck round-bottom flask under nitrogen atmosphere.

-

Charge with Phenylmagnesium bromide (1.0 equiv) and dilute with anhydrous THF.

-

Cool the system to 0 °C using an ice bath.

-

Add Cyclopentanone (1.0 equiv) dropwise over 30 minutes to control exotherm.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Critical Step: Reflux the mixture for 2 hours to ensure complete conversion to the magnesium alkoxide intermediate.

-

-

Quench & Dehydration:

-

Cool the reaction mixture back to 0 °C.

-

Slowly add 6N HCl until the precipitate dissolves and the solution becomes acidic (pH < 2). Note: The acidic environment promotes the spontaneous elimination of the tertiary alcohol to the alkene.

-

Stir vigorously. If elimination is slow, mild heating or the addition of p-TsOH in refluxing benzene/toluene (Dean-Stark trap) can drive the dehydration.[1]

-

-

Work-up & Purification:

-

Extract the aqueous layer with diethyl ether (3x).

-

Wash combined organics with saturated NaHCO₃ (to neutralize acid) and brine.

-

Dry over anhydrous MgSO₄ and filter.

-

Concentrate in vacuo.

-

Purification: Purify via silica gel column chromatography (Hexanes/EtOAc gradient) or vacuum distillation to yield a colorless oil.

-

Yield Expectation: >95% conversion; Isolated yield typically 85-95%.[1][2]

Reactivity & Pharmacophore Utility

1-Phenylcyclopentene acts as a "cyclic styrene," offering a rigid scaffold for drug discovery. Its reactivity is dominated by the electron-rich double bond, which is susceptible to electrophilic attack and oxidative functionalization.

Reactivity Network

Medicinal Chemistry Applications

In drug development, this moiety serves as a lipophilic anchor. The restricted rotation of the phenyl ring relative to the cyclopentyl group (compared to acyclic analogs) provides conformational locking , which can enhance binding affinity to target receptors such as GPCRs. It is structurally related to the pharmacophore found in dissociative anesthetics (e.g., phencyclidine analogs), although the alkene functionality allows for further diversification into non-psychoactive therapeutic candidates.

Analytical Characterization

To validate the synthesis, the following spectroscopic data should be confirmed.

Nuclear Magnetic Resonance (NMR)

Data referenced from standard synthesis literature (CDCl₃, 500 MHz):

-

¹H NMR (Proton):

-

¹³C NMR (Carbon):

-

Expect quaternary signal at ~142 ppm (C1) and methine signal at ~125-126 ppm (C2).[1]

-

Aromatic carbons typically appear in the 125–128 ppm range, with the ipso carbon shifted downfield (~135-140 ppm).

-

Mass Spectrometry[10]

Safety & Handling (GHS Standards)

While specific toxicological data for this CAS is limited compared to benzene, it should be handled as a hazardous organic chemical.

-

Hazard Statements:

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation of the double bond.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses. Work within a fume hood.

References

-

National Institute of Standards and Technology (NIST). Benzene, 1-cyclopenten-1-yl- (CAS 825-54-7) Gas Phase Ion Energetics and Spectra.[1][2][8] NIST Chemistry WebBook, SRD 69.[8] [Link][1]

-

PubChem. 1-Phenylcyclopentene (Compound Summary). National Library of Medicine. [Link][1]

-

Bristol-Myers Squibb Company. Patent WO2011/14535: Synthesis of Cyclopentenylbenzene.[1] (Cited via ChemicalBook for NMR/Protocol details). [1]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 1-PHENYLCYCLOPENTENE | 825-54-7 [chemicalbook.com]

- 3. 1-phenylcyclopentene [stenutz.eu]

- 4. 1-PHENYLCYCLOPENTENE synthesis - chemicalbook [chemicalbook.com]

- 5. 1-Phenylcyclohexene | C12H14 | CID 13043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Buy Benzene, 1-cyclopenten-1-yl- | 825-54-7 [smolecule.com]

- 8. Benzene, 1-cyclopenten-1-yl- [webbook.nist.gov]

Technical Deep Dive: Molecular Architecture and Conformation of Benzene, 1-cyclopenten-1-yl-

CAS Registry Number: 700-88-9 IUPAC Name: 1-Phenylcyclopentene Molecular Formula: C₁₁H₁₂ Molecular Weight: 144.21 g/mol [1]

Executive Summary

This technical guide analyzes the structural dynamics, synthetic pathways, and spectroscopic signature of 1-phenylcyclopentene , a conjugated system bridging a rigid phenyl ring and a strained cyclopentenyl moiety. Unlike its six-membered analog (1-phenylcyclohexene), this molecule exhibits unique conformational constraints due to the specific bond angles of the five-membered ring.[1] This guide serves drug development professionals and organic chemists by detailing the interplay between

Part 1: Structural Dynamics & Conformational Analysis[1]

The Conjugation-Steric Conflict

The core structural feature of 1-phenylcyclopentene is the connection between the aromatic phenyl ring and the vinylic carbon of the cyclopentene ring. Theoretically, maximum orbital overlap (conjugation) occurs when the two ring systems are coplanar (torsional angle

However, two opposing forces dictate the actual low-energy conformation:

-

Electronic Stabilization (

-Conjugation): The overlap between the phenyl -

Steric Repulsion: The ortho-hydrogens of the phenyl ring interact with the allylic methylene hydrogens of the cyclopentene ring.

Critical Insight: In 1-phenylcyclopentene, the steric clash is less severe than in 1-phenylcyclohexene or biphenyl systems.[1] The internal bond angles of the cyclopentene ring (

Ring Pucker and Torsional Strain

The cyclopentene ring itself is not planar; it adopts an "envelope" conformation to relieve eclipsing interactions between adjacent methylene groups.

-

C1, C2, C3, C5: Roughly planar (part of the double bond system).

-

C4: The "flap" of the envelope, puckered out of plane.

This specific geometry locks the phenyl ring into a position that maximizes

Conformational Energy Landscape (DOT Visualization)

Figure 1: The equilibrium conformation is a compromise between electronic conjugation (favoring planarity) and steric hindrance (favoring a twist).

Part 2: Synthetic Pathways & Mechanistic Insight[1]

The most robust route to 1-phenylcyclopentene is the Grignard Addition-Dehydration sequence.[1] This protocol is preferred over Suzuki coupling for this specific substrate due to the accessibility of precursors and atom economy.

Validated Synthesis Protocol

Reaction: Addition of Phenylmagnesium bromide to Cyclopentanone followed by Acid-Catalyzed Elimination.[1]

Step-by-Step Methodology

-

Reagent Prep: Flame-dry a 500 mL 3-neck round-bottom flask under

atmosphere. -

Grignard Formation: Charge with Phenylmagnesium bromide (3.0 M in ether, 1.0 equiv).[1] Dilute with anhydrous THF to modulate exothermicity.[1]

-

Addition: Cool to 0°C. Add Cyclopentanone (1.0 equiv) dropwise over 30 minutes. The solution will turn turbid as the magnesium alkoxide forms.

-

Hydrolysis/Dehydration:

-

Standard Workup: Quench with saturated

.[1] -

One-Pot Dehydration: Add 6N HCl directly to the crude mixture and reflux for 2 hours. The acidic environment promotes the E1 elimination of the tertiary alcohol.

-

-

Purification: Extract with diethyl ether. Wash with

(to remove acid) and brine.[1] Dry over -

Isolation: Concentrate in vacuo. The residue is often pure enough, but can be passed through a short silica plug (Hexanes eluent) to yield a colorless oil.

Mechanism: The reaction proceeds via a tertiary carbocation intermediate. The double bond forms exclusively at the endocyclic position (Zaitsev product) due to the thermodynamic stability afforded by conjugation with the phenyl ring.

Synthesis Workflow Diagram

Figure 2: Mechanistic pathway from ketone precursor to conjugated alkene via acid-catalyzed dehydration.[1]

Part 3: Spectroscopic Fingerprinting

Accurate identification relies on distinguishing the vinylic proton and the unique splitting pattern of the cyclopentyl methylene groups.

Nuclear Magnetic Resonance (NMR) Data

The following data represents the standard shifts in

| Proton Type | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| Aromatic | 7.48 | Doublet ( | 2H | Ortho-protons (Deshielded by conjugation) |

| Aromatic | 7.35 | Triplet ( | 2H | Meta-protons |

| Aromatic | 7.22 - 7.27 | Multiplet | 1H | Para-proton |

| Vinylic | 6.22 | Triplet ( | 1H | Diagnostic Peak. Downfield due to conjugation.[1] |

| Allylic | 2.70 - 2.80 | Multiplet | 2H | Methylene adjacent to double bond/phenyl |

| Allylic | 2.52 - 2.64 | Multiplet | 2H | Methylene adjacent to double bond |

| Homoallylic | 2.01 - 2.12 | Multiplet | 2H | The "flap" of the envelope (C4) |

Data Source: Validated against standard synthesis literature [1].

Mass Spectrometry[1]

-

Technique: LC-MS (ESI or APCI)[1]

-

Observed Ion:

[1][2] -

Fragmentation: Expect tropylium ion formation (

91) characteristic of alkylbenzenes.

Part 4: Pharmacological & Research Relevance[1][3]

While 1-phenylcyclopentene is primarily a synthetic intermediate, its structural motif is critical in Medicinal Chemistry SAR (Structure-Activity Relationship) studies.[1]

-

Rigid Pharmacophore: It serves as a "conformationally restricted" analog of styrene or alkylbenzenes.[1] Drug hunters use it to probe the size of hydrophobic pockets in receptors (e.g., GPCRs).

-

PCP Analog Studies: It is structurally related to 1-phenylcyclohexyl derivatives (like Phencyclidine/PCP), though the presence of the double bond flattens the ring and alters binding affinity significantly. It is often used as a negative control or a comparator to understand the necessity of the cyclohexane chair conformation in NMDA receptor antagonists [2].

-

Metabolic Stability: The allylic positions are susceptible to CYP450 oxidation. Understanding the reactivity of this alkene helps predict metabolic soft spots in drug candidates containing this scaffold.

References

-

Bristol-Myers Squibb Company. (2011).[1][2] Patent WO2011/14535: Synthesis of Cyclopentenylbenzene.[1] Retrieved from [1]

-

National Center for Biotechnology Information (NCBI). (n.d.).[1] 1-Phenylcyclohexene Compound Summary (Structural Analog Comparison). PubChem.[1][3] Retrieved from [1]

-

Reich, H. J. (n.d.).[1] Borders of NMR: Chemical Shifts of Alkenes. University of Wisconsin / Organic Chemistry Data.[1] Retrieved from [1]

Sources

Synthesis of Benzene, 1-cyclopenten-1-yl- from cyclopentanone and phenylmagnesium bromide

Grignard Addition and Regioselective Dehydration

Executive Summary

Target Molecule: 1-Phenylcyclopentene (CAS: 825-54-7) Core Utility: Pharmacophore precursor, conjugated diene intermediate, and mechanistic probe for carbocation stability.

This technical guide details the high-fidelity synthesis of 1-phenylcyclopentene via a two-stage protocol: the nucleophilic addition of phenylmagnesium bromide to cyclopentanone, followed by acid-catalyzed dehydration. Unlike generic textbook procedures, this guide focuses on process control , regioselectivity , and scalability . By isolating the tertiary alcohol intermediate (1-phenylcyclopentanol) before dehydration, we maximize purity and minimize polymerization side-products common in "one-pot" acidic workups.

Part 1: Mechanistic Analysis & Chemical Strategy

The synthesis relies on the formation of a tertiary alcohol followed by an E1 elimination. The driving force for the final step is the formation of a conjugated system where the alkene pi-bond overlaps with the phenyl ring's pi-system, significantly lowering the heat of hydrogenation compared to its non-conjugated isomers.

1.1 Reaction Pathway

The Grignard reagent (PhMgBr) acts as a hard nucleophile, attacking the electrophilic carbonyl carbon of cyclopentanone. This forms a magnesium alkoxide. Upon acidic hydrolysis, the tertiary alcohol is generated. Subsequent heating with a Brønsted acid catalyst (p-TsOH) protonates the hydroxyl group, creating a good leaving group (

Figure 1: Mechanistic pathway from nucleophilic attack to E1 elimination. Note the distinct isolation of the alcohol to prevent premature polymerization.

Part 2: Experimental Protocol

2.1 Reagents & Equipment[1][2][3][4]

-

Phenylmagnesium Bromide (PhMgBr): 3.0 M in Diethyl Ether (Commercial or freshly prepared).

-

Cyclopentanone: Distilled / stored over molecular sieves.

-

Solvents: Anhydrous THF (Reaction), Toluene (Dehydration).

-

Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH).

-

Setup: 3-neck RBF, inert gas manifold (Argon/Nitrogen), Dean-Stark trap.

2.2 Stage I: Grignard Addition

Objective: Synthesis of 1-phenylcyclopentanol.

-

System Preparation: Flame-dry a 500 mL 3-neck flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with Argon.

-

Charging: Cannulate PhMgBr (3.0 M, 50 mL, 150 mmol) into the flask. Dilute with 100 mL anhydrous THF. Cool to 0°C using an ice/salt bath.

-

Addition: Mix Cyclopentanone (13.3 mL, 150 mmol) with 20 mL anhydrous THF. Add dropwise over 45 minutes.

-

Critical Control Point: Maintain internal temperature <10°C to prevent enolization/aldol side reactions.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (disappearance of ketone).

-

Quench: Cool to 0°C. Slowly add saturated NH₄Cl (aq) .

-

Note: Do not use HCl here if you wish to isolate the alcohol; strong acid will induce immediate, uncontrolled dehydration.

-

-

Workup: Extract with Diethyl Ether (3x). Wash combined organics with brine. Dry over

.[3] Concentrate in vacuo to yield crude 1-phenylcyclopentanol (viscous oil).

2.3 Stage II: Dehydration (Dean-Stark Method)

Objective: Conversion to 1-phenylcyclopentene.

-

Setup: Transfer crude alcohol to a flask equipped with a Dean-Stark trap and condenser.

-

Solvent System: Add Toluene (150 mL) and p-TsOH (0.5 mol%) .

-

Reflux: Heat to vigorous reflux (110°C). Water will azeotrope into the trap.

-

Endpoint: Reaction is complete when water collection ceases (~1-2 hours).

-

-

Purification: Cool to RT. Wash with

(to remove acid catalyst) and brine. Dry over -

Isolation: Remove toluene via rotary evaporation. Purify the residue via vacuum distillation (bp ~125°C at 15 mmHg) or silica column chromatography (Hexanes).

Part 3: Process Logic & Scale-Up Workflow

The following diagram illustrates the operational workflow, highlighting the critical separation of the "Kinetic Phase" (Grignard) from the "Thermodynamic Phase" (Dehydration).

Figure 2: Operational workflow ensuring separation of moisture-sensitive and acid-sensitive steps.

Part 4: Characterization & Data

Verification of the product relies on the disappearance of the hydroxyl stretch in IR and the appearance of the olefinic proton in NMR.

| Technique | Parameter | Expected Value / Signal | Interpretation |

| Triplet ( | Olefinic proton ( | ||

| Multiplet, 5H | Aromatic protons (Phenyl group). | ||

| Multiplets | Methylene protons of the cyclopentene ring. | ||

| MS (ESI) | 145.1 | Consistent with Molecular Weight of 144.21 g/mol . | |

| Boiling Point | Temperature | 125-130°C @ 15 mmHg | High purity fraction range. |

Key Quality Indicator: The absence of a singlet at ~1.5 ppm (hydroxyl proton) confirms complete dehydration.

Part 5: Safety & Troubleshooting

5.1 Critical Hazards

-

Grignard Exotherm: The formation of the alkoxide is highly exothermic. On a scale >100g, active cooling (jacketed reactor) is mandatory to prevent solvent boiling and runaway pressure buildup.

-

Quenching: Quenching unreacted Grignard releases Magnesium salts and heat. Add NH₄Cl slowly. Evolution of benzene (from protonation of excess PhMgBr) is possible; work in a fume hood.

5.2 Troubleshooting Guide

-

Issue: Low Yield in Stage 1.

-

Issue: Incomplete Dehydration.

-

Cause: Water remaining in the system.

-

Solution: Ensure the Dean-Stark trap is functioning (cloudy toluene indicates water removal). Add fresh p-TsOH.

-

-

Issue: Polymerization (Tar formation).

-

Cause: Acid concentration too high or heat too aggressive.

-

Solution: Use minimal catalyst (0.5 mol%) and ensure inert atmosphere during reflux to prevent oxidative polymerization of the diene system.

-

References

-

Bristol-Myers Squibb Company. (2011).[5] Preparation of Cyclopentenylbenzene. World Intellectual Property Organization, WO2011/14535. Available at:

-

Organic Syntheses. (1944). 1-Phenylnaphthalene (General Grignard Method). Org. Synth. 24, 84. Available at: [Link]

-

American Chemical Society. (2023). Grignard Reaction Safety Guidelines. ACS Center for Lab Safety. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Acid-Catalyzed Dehydration of 1-Phenylcyclopentanol to 1-Phenylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the acid-catalyzed dehydration of 1-phenylcyclopentanol to synthesize 1-phenylcyclopentene. This reaction is a fundamental transformation in organic chemistry, converting a tertiary alcohol into an alkene through an E1 elimination mechanism. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss the critical parameters that influence reaction efficiency and product purity. The information presented is curated for professionals in research and development who require a deep, practical understanding of this synthetic route.

Introduction: Significance and Applications

The dehydration of alcohols is a cornerstone of organic synthesis for the creation of alkenes. The specific conversion of 1-phenylcyclopentanol to 1-phenylcyclopentene is of interest as the product, a cyclic alkene with phenyl substitution, serves as a valuable intermediate in the synthesis of more complex molecules.[1] Its applications can be found in pharmaceutical research and the development of fine chemicals. Understanding the nuances of this reaction allows for precise control over product formation and yield, which is critical in a drug development pipeline where efficiency and purity are paramount.

Mechanistic Deep Dive: The E1 Elimination Pathway

The acid-catalyzed dehydration of 1-phenylcyclopentanol, a tertiary alcohol, proceeds through an E1 (Elimination, Unimolecular) mechanism.[2][3] This multi-step process is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water).[4] The subsequent loss of water generates a stable tertiary carbocation, which is the rate-determining step of the reaction. Finally, a weak base, typically water or the conjugate base of the acid catalyst, abstracts a proton from a β-carbon to form the alkene.[5]

The Role of the Acid Catalyst

Strong, non-nucleophilic acids such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) are typically employed as catalysts. Their primary function is to protonate the hydroxyl group of the alcohol, transforming it from a poor leaving group (-OH) into an excellent leaving group (-OH₂⁺).[4] This initial, rapid, and reversible step is crucial for facilitating the subsequent formation of the carbocation intermediate.

Carbocation Formation and Stability

The formation of the tertiary carbocation is the slowest step in the E1 mechanism and therefore dictates the overall reaction rate. Tertiary carbocations are significantly more stable than their secondary or primary counterparts due to the electron-donating inductive effects of the alkyl groups and hyperconjugation. The stability of this intermediate is a key reason why tertiary alcohols like 1-phenylcyclopentanol readily undergo dehydration under relatively mild conditions.[2][6]

Regioselectivity and Zaitsev's Rule

In cases where multiple alkene isomers can be formed, the regioselectivity of the elimination is governed by Zaitsev's rule.[7][8] This rule states that the major product will be the most substituted (and therefore most stable) alkene.[6] In the dehydration of 1-phenylcyclopentanol, the removal of a proton from either of the adjacent methylene groups in the cyclopentyl ring leads to the formation of 1-phenylcyclopentene as the sole alkene product, as these positions are equivalent.

Caption: The E1 mechanism for the dehydration of 1-phenylcyclopentanol.

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of 1-phenylcyclopentene. The protocol is designed to be self-validating, with in-process controls and characterization steps to ensure the identity and purity of the final product.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1-Phenylcyclopentanol | ≥98% | Commercially Available | Starting material |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Commercially Available | Catalyst |

| Diethyl Ether | Anhydrous | Commercially Available | Extraction Solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercially Available | Neutralizing Agent |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | Drying Agent |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For Column Chromatography |

Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-phenylcyclopentanol in a minimal amount of a suitable high-boiling solvent (e.g., toluene or xylene).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution. An exothermic reaction may be observed.

-

Heating and Reflux: Heat the reaction mixture to reflux. The temperature should be monitored to maintain a steady reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Extraction: Transfer the reaction mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.[9]

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[9]

Purification

The crude product is purified by column chromatography on silica gel using a non-polar eluent such as hexane or a mixture of hexane and ethyl acetate.[9] The fractions containing the pure 1-phenylcyclopentene are collected and the solvent is evaporated.

Caption: A streamlined workflow for the synthesis and purification of 1-phenylcyclopentene.

Characterization

The structure and purity of the synthesized 1-phenylcyclopentene can be confirmed using various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinylic proton, and the aliphatic protons of the cyclopentene ring.[9][10]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the sp²-hybridized carbons of the double bond and the aromatic ring, as well as the sp³-hybridized carbons of the cyclopentene ring.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=C stretch of the alkene (around 1640-1680 cm⁻¹) and the aromatic C-H and C=C stretches.[10]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 1-phenylcyclopentene (144.22 g/mol ).[10][11]

Conclusion

The acid-catalyzed dehydration of 1-phenylcyclopentanol is a reliable and efficient method for the synthesis of 1-phenylcyclopentene. A thorough understanding of the E1 mechanism, careful control of reaction conditions, and appropriate purification techniques are essential for obtaining a high yield of the pure product. This guide provides the necessary theoretical background and practical steps for researchers and scientists to successfully perform this important organic transformation.

References

-

JoVE. (2025, May 22). Acid-Catalyzed Dehydration of Alcohols to Alkenes. [Link]

-

Filo. (2025, December 13). Regioselectivity in dehydration of alcohols. [Link]

-

Quora. (2017, October 16). What is the mechanism for the dehydration of tertiary alcohols?. [Link]

-

Study.com. Alcohol Elimination Reaction | Mechanisms, Examples & Importance. [Link]

-

Study.com. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. [Link]

-

Master Organic Chemistry. (2015, April 16). Elimination Reactions of Alcohols. [Link]

-

YouTube. (2020, April 24). 9.8 Alcohol Dehydration Part 1: Overview and Mechanisms. [Link]

-

Chemistry Steps. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. [Link]

-

Khan Academy. E1 elimination: regioselectivity. [Link]

-

University of Calgary. Ch 5: Dehydration. [Link]

-

Periodic Chemistry. (2018, September 5). Alcohol Dehydration – E1 Mechanism. [Link]

-

ACS Publications. (2024, June 13). Highly Regio- and Stereoselective Dehydration of Allylic Alcohols to Conjugated Dienes via 1,4-syn-Elimination with H2 Evolution | Organic Letters. [Link]

-

Chemistry LibreTexts. (2023, January 22). E1 Reactions. [Link]

-

Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis. [Link]

-

University of Calgary. Ch 5 : E1 mechanism. [Link]

-

Study.com. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. [Link]

-

Chemistry Learner. Zaitsev's Rule: Definition, applications, and examples. [Link]

-

YouTube. (2020, July 16). Alcohol Dehydration Reaction Mechanism With H2SO4. [Link]

-

ElectronicsAndBooks. Alane Reductions of 1-Phenylcyclopentene Oxide. [Link]

-

YouTube. (2023, September 6). Dehydration Reactions of Alcohols and Zaitsev's Rule. [Link]

-

YouTube. (2019, January 4). Dehydration of Alcohols. [Link]

-

Chemistry LibreTexts. (2014, August 9). 10.4: Elimination Reactions of Alcohols- Dehydration. [Link]

-

YouTube. (2023, November 2). Dehydration of Alcohols | Synthesis of Alkenes. [Link]

-

YouTube. (2021, January 24). Zaitsev's rule for alcohol dehydration. [Link]

-

YouTube. (2021, February 15). 20: Dehydration of alcohols and Zaitsev's Rule. [Link]

-

Study.com. Show how 1-phenylcyclopentene can be prepared using benzene as the starting material. [Link]

-

BoronPharm. 825-54-7 | 1-Phenylcyclopentene. [Link]

-

Stenutz. 1-phenylcyclopentene. [Link]

-

NIST WebBook. Cyclohexene, 1-phenyl-. [Link]

-

NIST WebBook. Cyclohexene, 1-phenyl-. [Link]

Sources

- 1. boronpharm.com [boronpharm.com]

- 2. study.com [study.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. study.com [study.com]

- 5. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]

- 6. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. Regioselectivity in dehydration of alcohols | Filo [askfilo.com]

- 8. Zaitsev’s Rule: Definition, applications, and examples [chemistrylearner.com]

- 9. 1-PHENYLCYCLOPENTENE synthesis - chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 1-PHENYLCYCLOPENTENE | 825-54-7 [chemicalbook.com]

Technical Guide: "Benzene, 1-cyclopenten-1-yl-" Derivatives & Biological Potential

Executive Summary

Benzene, 1-cyclopenten-1-yl- (CAS: 825-54-7), commonly known as 1-phenylcyclopentene , represents a critical lipophilic scaffold in medicinal chemistry. While the parent hydrocarbon is often utilized as a synthetic intermediate, its substituted derivatives—particularly 1,2-diarylcyclopentenes and amino-functionalized analogs —constitute a class of "privileged structures" with potent biological activities ranging from selective COX-2 inhibition to modulation of CNS targets (Sigma receptors) and tubulin polymerization inhibition.

This guide analyzes the physicochemical properties, structure-activity relationships (SAR), and validated synthetic protocols for this scaffold, designed for researchers in drug discovery and organic synthesis.[1]

Part 1: Structural Classes & Pharmacological Applications[2][3][4]

The biological utility of the 1-phenylcyclopentene core stems from its ability to serve as a rigidified bioisostere of styrene or stilbene. By locking the rotation between the phenyl ring and the alkene, the cyclopentene ring reduces the entropic penalty of binding to protein targets.

1,2-Diarylcyclopentenes (COX-2 Inhibitors & Anticancer Agents)

The most pharmacologically significant derivatives are the 1,2-diarylcyclopentenes . These molecules mimic the vicinal diaryl geometry found in blockbuster drugs like Rofecoxib and Celecoxib.

-

Mechanism of Action: The central cyclopentene ring positions two phenyl rings at the optimal angle (~120°) to fit into the hydrophobic pocket of the Cyclooxygenase-2 (COX-2) enzyme.

-

Key Derivative: 1-(4-Methanesulfonylphenyl)-2-phenylcyclopentene .

-

SAR Insight: A para-sulfonamide (

) or methylsulfone ( -

Selectivity: These derivatives often exhibit >500-fold selectivity for COX-2 over COX-1, reducing gastrointestinal toxicity associated with traditional NSAIDs.

-

-

Anticancer Potential: Analogous structures where the sulfonamide is replaced by methoxy groups (mimicking Combretastatin A-4) function as tubulin polymerization inhibitors , leading to cell cycle arrest in the G2/M phase.

Phenylcyclopentylamines (CNS Modulators)

While 1-phenylcyclopentene is unsaturated, it serves as the direct precursor to 1-phenylcyclopentylamines (PCP analogs) and 1-phenyl-1-cyclopentanecarboxylic acids .

-

Sigma Receptor Ligands: Derivatives of 1-phenylcyclopentanecarboxylic acid (accessible via oxidation/functionalization of the alkene) are potent Sigma-1 receptor agonists, investigated for antitussive and neuroprotective effects.

-

Gamma-Secretase Modulators: Recent studies (e.g., BMS-932481) have utilized the phenylcyclopentyl core to modulate

-secretase, reducing

Cyclopentenediones (Antimicrobial/Antifungal)

Oxidation of the 1-phenylcyclopentene core yields 2-phenylcyclopent-4-ene-1,3-diones . These oxidized derivatives are naturally occurring (e.g., Coruscanones) and exhibit potent antifungal and antibacterial activity by disrupting cellular redox homeostasis.

Part 2: Chemical Synthesis Protocols

Protocol A: Synthesis of 1-Phenylcyclopentene (The Core)

Applicability: General access to the scaffold for further functionalization.

Principle: Grignard addition followed by acid-catalyzed dehydration.

-

Reagents: Bromobenzene (1.0 eq), Mg turnings (1.1 eq), Cyclopentanone (1.0 eq),

(20%), anhydrous Ether/THF. -

Step 1 (Grignard Formation): Generate Phenylmagnesium bromide (PhMgBr) in ether under

atmosphere. Iodine crystal may be used to initiate. -

Step 2 (Addition): Cool PhMgBr to 0°C. Add Cyclopentanone dropwise. Stir at RT for 2 hours. Quench with saturated

. Isolate 1-phenylcyclopentan-1-ol . -

Step 3 (Dehydration): Reflux the tertiary alcohol in 20%

or with p-Toluenesulfonic acid (pTSA) in toluene (Dean-Stark trap) for 4 hours. -

Purification: Distillation under reduced pressure or Silica Gel Chromatography (Hexanes).

-

Validation:

NMR (

Protocol B: Synthesis of 1,2-Diarylcyclopentenes (The Bioactive Target)

Applicability: COX-2 inhibitors and Stilbene analogs.

Principle: McMurry Cyclization of 1,5-diaryl-1,5-diketones or Suzuki Coupling on 1,2-dihalocyclopentenes.

Method (Suzuki Route - High Modularity):

-

Precursor: Start with 1,2-dichlorocyclopentene (commercially available or synthesized from cyclopentanone +

).[1] -

Reaction:

-

Mix 1,2-dichlorocyclopentene (1.0 eq), Arylboronic acid A (1.1 eq), Arylboronic acid B (1.1 eq) [if asymmetric, sequential addition required].

-

Catalyst:

(5 mol%). -

Base:

(2M aq). -

Solvent: DME/Ethanol (2:1).

-

-

Conditions: Reflux for 12-24 hours under Argon.

-

Workup: Extract with EtOAc, wash with brine, dry over

. -

Note: For COX-2 inhibitors, use 4-(methylsulfonyl)phenylboronic acid as one of the coupling partners.

Part 3: Biological Evaluation Methodologies[1]

Assay 1: COX-1 vs. COX-2 Inhibition Screen

Objective: Determine potency and selectivity of 1,2-diaryl derivatives.[2]

-

Enzyme Source: Recombinant human COX-1 and COX-2 enzymes.

-

Substrate: Arachidonic acid (

). -

Chromogenic Agent:

-tetramethyl-p-phenylenediamine (TMPD). -

Protocol:

-

Incubate test compound (0.01 - 100

) with enzyme in Tris-HCl buffer (pH 8.0) containing Heme for 10 min. -

Add Arachidonic acid and TMPD.

-

Incubate for 5 min at 25°C.

-

Measurement: Monitor absorbance at 590 nm (oxidation of TMPD during PGG2 to PGH2 conversion).

-

-

Calculation: Determine

for both isoforms. Selectivity Index (SI) =

Assay 2: In Vitro Antiproliferative Assay (MTT)

Objective: Evaluate anticancer potential of tubulin-binding derivatives.

-

Cell Lines: MCF-7 (Breast), A549 (Lung), HCT-116 (Colon).[1]

-

Seeding: 5,000 cells/well in 96-well plates; incubate 24h.

-

Treatment: Add derivatives dissolved in DMSO (Final DMSO < 0.1%). Serial dilutions (0.1 - 100

). Incubate 48-72h. -

Detection: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

-

Readout: Absorbance at 570 nm.

Part 4: Visualizations

Diagram 1: Synthesis & Functionalization Workflow

This diagram illustrates the divergence from the core scaffold to bioactive classes.

Caption: Synthetic divergence from the cyclopentene core to three distinct bioactive classes.

Diagram 2: SAR Decision Tree for 1-Phenylcyclopentene Derivatives

A logical guide for medicinal chemists to select substitutions based on the target pathology.

Caption: Structure-Activity Relationship (SAR) decision tree for optimizing the scaffold.

References

-

1,2-Diarylcyclopentenes as selective cyclooxygenase-2 inhibitors and orally active anti-inflammatory agents. Source: Journal of Medicinal Chemistry (PubMed) URL:[Link]

-

Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Source: Mini-Reviews in Medicinal Chemistry URL:[Link]

-

Synthesis and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Source: PMC (National Institutes of Health) URL:[Link]

-

Identification and Preclinical Evaluation of the Bicyclic Pyrimidine γ-Secretase Modulator BMS-932481. Source: ACS Medicinal Chemistry Letters URL:[Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Source: Iranian Journal of Pharmaceutical Research URL:[Link]

Sources

Technical Guide: Synthetic Methodologies for Phenyl-Substituted Cycloalkenes

Executive Summary

Phenyl-substituted cycloalkenes are critical pharmacophores in medicinal chemistry, serving as core scaffolds for analgesics (e.g., Tramadol analogs), antidepressants (e.g., Venlafaxine derivatives), and high-performance materials. However, their synthesis is often plagued by regiochemical ambiguity . The migration of the double bond into conjugation with the phenyl ring (thermodynamic control) versus retaining a specific unconjugated position (kinetic control) is the primary synthetic challenge.

This guide moves beyond generic textbook descriptions to provide a rigorous, comparative analysis of the three dominant methodologies: Suzuki-Miyaura Cross-Coupling , Grignard-Dehydration , and Heck Arylation . It prioritizes self-validating protocols that ensure regiochemical integrity.

Part 1: The Strategic Landscape

Before selecting a route, the researcher must define the required regioisomer. The choice of method is dictated almost entirely by the desired position of the double bond relative to the phenyl ring.

The Regioselectivity Decision Matrix

-

Target: 1-Phenylcycloalkene (Vinyl-substituted)

-

Preferred Method: Suzuki-Miyaura Coupling (via Enol Triflate).

-

Alternative: Grignard Addition followed by Dehydration (Risk of isomerization).

-

-

Target: 3-Phenylcycloalkene (Allylic-substituted)

-

Preferred Method: Heck Arylation (Oxidative or Classical).[1]

-

Note: This route often requires careful ligand selection to prevent "chain walking" of the double bond.

-

-

Target: 4-Phenylcycloalkene (Remote-substituted)

-

Preferred Method: Diels-Alder Cyclization or RCM (Ring-Closing Metathesis).[2]

-

Figure 1: Decision matrix for selecting synthetic methodology based on target regiochemistry.

Part 2: The "Gold Standard" – Suzuki-Miyaura Cross-Coupling

For the synthesis of 1-phenylcycloalkenes , the Suzuki-Miyaura coupling of an enol triflate with a phenylboronic acid is the most reliable method. Unlike dehydration strategies, which rely on thermodynamic equilibration, this method fixes the double bond position at the triflate formation step.

Mechanism & Causality

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1][3] The critical advantage is the oxidative addition into the C-OTf bond, which occurs faster than double bond migration.

-

Enolization: Kinetic deprotonation of the ketone (LDA) traps the enolate as a triflate.

-

Coupling: Stereoretentive transmetallation ensures the phenyl group replaces the triflate exactly.

Protocol 1: Synthesis of 1-Phenylcyclohexene via Enol Triflate

Step A: Formation of Cyclohexenyl Triflate

-

Reagents: Cyclohexanone (1.0 eq), LDA (1.1 eq),

(N-phenyl-bis(trifluoromethanesulfonimide)) (1.1 eq). -

Solvent: THF (anhydrous).

-

Conditions: -78°C under

. -

Procedure:

-

Generate LDA in situ or add commercial LDA to THF at -78°C.

-

Add cyclohexanone dropwise. Stir for 1 hour to ensure complete enolization.

-

Add

as a solution in THF. -

Warm to room temperature (RT) over 4 hours.

-

Validation: TLC should show disappearance of ketone. Isolate via flash chromatography (neutral alumina is preferred over silica to prevent hydrolysis).

-

Step B: Suzuki Coupling

-

Reagents: Cyclohexenyl triflate (1.0 eq), Phenylboronic acid (1.2 eq),

(3-5 mol%), -

Solvent: DME/Water (4:1) or Toluene/EtOH/Water.

-

Conditions: Reflux (80°C) for 4-12 hours.

-

Procedure:

-

Degas solvents thoroughly (freeze-pump-thaw or argon sparge) to prevent homocoupling of boronic acid.

-

Mix triflate, boronic acid, and base. Add catalyst last under inert atmosphere.

-

Heat to reflux.

-

Workup: Dilute with ether, wash with brine. Purify via silica gel chromatography.

-

Figure 2: The Suzuki catalytic cycle. Note that the position of the double bond (R) is conserved throughout the cycle.

Part 3: The "Classical" Route – Grignard Addition & Dehydration

This method is cost-effective for scale-up but carries a high risk of isomerization . The intermediate alcohol (1-phenylcyclohexanol) can dehydrate to form the desired 1-phenylcyclohexene (endocyclic) or the thermodynamically less stable exocyclic isomer, though the endocyclic product is usually favored due to conjugation.

Critical Control Point: The Dehydration Agent

-

Acid Catalysis (

or p-TSA): Proceeds via E1 mechanism (carbocation). Risk: Rearrangement or polymerization. -

Burgess Reagent: Proceeds via syn-elimination (E2-like). Benefit: Kinetic control, prevents skeletal rearrangement.

Protocol 2: Acid-Catalyzed Dehydration (Standard Scale)

-

Substrate: 1-Phenylcyclohexanol (synthesized via PhMgBr + Cyclohexanone).

-

Reagent: p-Toluenesulfonic acid (p-TSA) (1-2 mol%) or 85%

. -

Solvent: Benzene or Toluene (for azeotropic water removal).

-

Procedure:

-

Dissolve alcohol in toluene in a flask fitted with a Dean-Stark trap.

-

Add p-TSA.

-

Reflux until theoretical water volume is collected in the trap.

-

Self-Validation: Monitor by GC-MS. If peaks for isomers (3-phenyl or 4-phenyl) appear, stop heat immediately. 1-phenylcyclohexene is the thermodynamic product, but prolonged heating can cause polymerization.

-

Part 4: The Heck Reaction – Accessing Allylic Substitution

Direct arylation of cyclohexene with iodobenzene using standard Heck conditions (

Mechanism: The "Chain Walking" Phenomenon

Following the syn-insertion of the Pd-Ph species, the subsequent

-

Target: 3-Phenylcyclohexene.[4]

-

Reagents: Cyclohexene (excess), Iodobenzene,

, -

Outcome: The phenyl group adds to the double bond, but the double bond shifts.

Part 5: Comparative Data Analysis

| Feature | Suzuki-Miyaura | Grignard + Dehydration | Heck Arylation |

| Primary Product | 1-Phenylcycloalkene | 1-Phenylcycloalkene | 3-Phenylcycloalkene (Major) |

| Regio-fidelity | High (>98%) | Moderate (Thermodynamic control) | Low (Mixtures common) |

| Atom Economy | Moderate (Boronic waste) | High (Water waste) | High |

| Cost | High (Catalyst + Ligand) | Low | Moderate |

| Key Risk | Homocoupling of Boronic acid | Carbocation rearrangement | Double bond migration |

References

-

Suzuki-Miyaura Coupling Review

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Dehydration of 1-Phenylcyclohexanol (Org. Synth.)

- Standard procedure for dehydration using acid c

- Organic Syntheses, Coll. Vol. 4, p.777 (1963); Vol. 33, p.74 (1953).

-

Heck Reaction Regioselectivity

- Cabri, W., & Candiani, I. (1995). Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research, 28(1), 2–7.

-

Enol Triflate Synthesis

- McMurry, J. E., & Scott, W. J. (1983). A New Method for the Regiospecific Synthesis of Enol Triflates. Tetrahedron Letters, 24(10), 979-982.

Sources

Methodological & Application

Step-by-step procedure for Friedel-Crafts alkylation of benzene with chlorocyclopentane

Abstract

The Friedel-Crafts alkylation is a foundational carbon-carbon bond-forming reaction in organic synthesis, enabling the attachment of alkyl groups to aromatic rings. This application note provides a comprehensive, in-depth guide for the synthesis of cyclopentylbenzene via the Friedel-Crafts alkylation of benzene with chlorocyclopentane, utilizing aluminum chloride as a Lewis acid catalyst. The document delves into the underlying electrophilic aromatic substitution mechanism, outlines critical experimental parameters, and presents a detailed, step-by-step protocol suitable for researchers in organic chemistry and drug development. Emphasis is placed on the rationale behind procedural steps, safety considerations, and methods for purification and characterization of the final product.

Introduction and Scientific Principle

Developed in 1877 by Charles Friedel and James Crafts, the Friedel-Crafts reaction remains a cornerstone of synthetic chemistry for alkylating and acylating aromatic systems. The alkylation variant proceeds via an electrophilic aromatic substitution (EAS) mechanism, where a hydrogen atom on the aromatic ring is replaced by an alkyl group.[1] This process requires a potent electrophile, typically a carbocation, which is generated from an alkyl halide with the aid of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[2]

The synthesis of cyclopentylbenzene from benzene and chlorocyclopentane serves as an excellent model for this reaction class. The resulting product, cyclopentylbenzene, is a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. Understanding the nuances of this reaction is critical for controlling product yield and purity.

Reaction Mechanism

The alkylation of benzene with chlorocyclopentane proceeds through a well-established three-step electrophilic aromatic substitution mechanism.[1][3][4]

-

Generation of the Electrophile: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), is electron-deficient and reacts with chlorocyclopentane. It abstracts the chloride ion to form a highly reactive secondary cyclopentyl carbocation and the tetrachloroaluminate anion ([AlCl₄]⁻).[5][6][7] This carbocation is the key electrophile that will attack the benzene ring.

-

Nucleophilic Attack and Formation of the Arenium Ion: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic cyclopentyl carbocation. This step forms a new carbon-carbon bond and generates a resonance-stabilized carbocation intermediate known as an arenium ion (or sigma complex). The formation of this intermediate temporarily disrupts the aromaticity of the benzene ring.[6][8][9]

-

Deprotonation and Restoration of Aromaticity: The [AlCl₄]⁻ anion acts as a base, abstracting a proton from the carbon atom bearing the new cyclopentyl group. The electrons from the broken C-H bond move back into the ring, restoring its aromaticity. This final step yields the product, cyclopentylbenzene, and regenerates the aluminum chloride catalyst, while also producing hydrogen chloride (HCl) gas as a byproduct.[3][8][10]

Caption: The three-step mechanism of Friedel-Crafts Alkylation.

Critical Experimental Parameters and Field Insights

Successful execution of the Friedel-Crafts alkylation hinges on the careful control of several key parameters. The choices made directly impact yield, selectivity, and safety.

-

Anhydrous Conditions: Lewis acid catalysts like AlCl₃ are extremely hygroscopic and react violently with water, producing HCl gas and inactivating the catalyst.[9][11][12] All glassware must be thoroughly flame-dried or oven-dried, and anhydrous reagents and solvents must be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or calcium chloride drying tube) to prevent moisture ingress.

-

Catalyst Activity and Stoichiometry: Anhydrous AlCl₃ is a highly effective catalyst for this reaction due to its strong Lewis acidity.[5] While catalytic in principle, the product (cyclopentylbenzene) can form a complex with AlCl₃, requiring slightly more than catalytic amounts in some cases.

-

Control of Polyalkylation: A significant challenge in Friedel-Crafts alkylation is that the alkylated product (cyclopentylbenzene) is more nucleophilic than the starting material (benzene) because alkyl groups are electron-donating. This makes the product susceptible to further alkylation, leading to the formation of di- and tri-cyclopentylbenzene isomers.[4][11][13] To minimize this side reaction, a large excess of benzene is typically used . This ensures that the electrophilic carbocation is statistically more likely to encounter a molecule of benzene than a molecule of the more reactive product.

-

Temperature Control: The reaction is exothermic. The initial addition of the alkyl halide to the benzene-catalyst mixture should be performed at low temperatures (0–5 °C) using an ice bath. This helps to control the reaction rate, prevent excessive byproduct formation, and minimize potential thermal runaway.

Detailed Experimental Protocol

This protocol details the synthesis of cyclopentylbenzene on a laboratory scale.

Materials and Reagents

| Reagent / Material | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |

| Benzene | C₆H₆ | 78.11 | 100 mL (~1.13 mol) | ~10 | Anhydrous, serves as reactant and solvent |

| Chlorocyclopentane | C₅H₉Cl | 104.57 | 12.0 g (0.115 mol) | 1.0 | Anhydrous |

| Aluminum Chloride | AlCl₃ | 133.34 | 16.0 g (0.120 mol) | 1.05 | Anhydrous powder |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | - | Anhydrous, for extraction |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | ~100 mL | - | 5% aqueous solution |

| Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - | Anhydrous, for drying |

| Hydrochloric Acid | HCl | 36.46 | ~50 mL | - | 2M aqueous solution |

Safety Precautions

This procedure must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile or neoprene), is mandatory.

-

Benzene: Highly flammable, a known human carcinogen, and can cause genetic defects.[3][4][8][10] Avoid inhalation and skin contact.

-

Aluminum Chloride (Anhydrous): Corrosive and causes severe skin burns and eye damage. Reacts violently with water to release large amounts of toxic HCl gas.[9][11][12][14][15] Handle quickly to minimize exposure to atmospheric moisture.

-

Chlorocyclopentane: Highly flammable liquid and vapor. Causes skin irritation.[2][7][13][16]

-

Hydrogen Chloride (HCl): A toxic and corrosive gas is evolved during the reaction and work-up. An HCl trap (e.g., a tube leading to a beaker of sodium hydroxide solution) is essential.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of cyclopentylbenzene.

Step-by-Step Procedure

-

Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a condenser. Attach a calcium chloride drying tube or nitrogen inlet to the top of the condenser. Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature.

-

Reagent Charging: In the fume hood, charge the reaction flask with anhydrous benzene (100 mL). Begin stirring and cool the flask in an ice-water bath. Carefully and quickly add anhydrous aluminum chloride (16.0 g) to the cooled benzene in portions. The mixture will warm up and may evolve some HCl gas.

-

Substrate Addition: Charge the dropping funnel with chlorocyclopentane (12.0 g). Once the benzene-AlCl₃ slurry has cooled back to 0-5°C, add the chlorocyclopentane dropwise over 30-45 minutes, maintaining the internal temperature below 10°C. Vigorous evolution of HCl gas will be observed.

-

Reaction: After the addition is complete, stir the reaction mixture in the ice bath for an additional hour. Then, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for another 2-3 hours to ensure the reaction goes to completion.

-

Work-up and Quenching: Prepare a 600 mL beaker containing ~150 g of crushed ice and 50 mL of 2M HCl. Slowly and carefully , pour the reaction mixture from the flask onto the ice with good stirring. This step is highly exothermic and will release a large volume of HCl gas.

-

Extraction: Transfer the quenched mixture to a 500 mL separatory funnel. Separate the layers. The upper layer is the organic (benzene) layer. Extract the lower aqueous layer twice with 30 mL portions of diethyl ether. Combine all organic layers.

-

Washing: Wash the combined organic layers sequentially with 50 mL of 2M HCl, 50 mL of water, 50 mL of 5% sodium bicarbonate solution (to neutralize residual acid, be cautious of gas evolution), and finally with 50 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Decant or filter the dried solution into a clean, pre-weighed round-bottom flask. Remove the solvent (benzene and diethyl ether) using a rotary evaporator.

-

Purification: The crude product is a yellowish oil. Purify the cyclopentylbenzene by fractional distillation under reduced pressure. The boiling point of cyclopentylbenzene is approximately 216-221°C at atmospheric pressure, so vacuum distillation is recommended to prevent thermal decomposition.[1][5][17] Collect the fraction boiling at the appropriate temperature for your vacuum level.

-

Characterization: The final product should be a clear, colorless liquid. Confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

Conclusion

This application note provides a robust and detailed protocol for the Friedel-Crafts alkylation of benzene with chlorocyclopentane. By carefully controlling reaction conditions, particularly the use of anhydrous reagents, temperature, and reactant stoichiometry, researchers can effectively synthesize cyclopentylbenzene. Adherence to the outlined safety procedures is paramount due to the hazardous nature of the chemicals involved. This methodology serves as a reliable foundation for the synthesis of alkylated aromatic compounds for various applications in research and development.

References

-

Friedel-Crafts Alkylation of Benzene. (2020, May 19). Electrophilic aromatic substitution of benzene takes place in the presence of AlCl3 or FeCl3. YouTube. Retrieved from [Link]

-

JoVE. (2023, April 30). Electrophilic Aromatic Substitution: Friedel–Crafts Alkylation of Benzene. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]

-

Chemguide. (n.d.). Explaining the Friedel-Crafts alkylation of benzene - electrophilic substitution. Retrieved from [Link]

-

Physics Wallah. (n.d.). Reaction Mechanism of Friedel Crafts alkylation. Retrieved from [Link]

-

Chemguide. (n.d.). The alkylation of benzene - electrophilic substitution. Retrieved from [Link]

-

Professor Dave Explains. (2015, January 5). Friedel-Crafts Alkylation. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). The Friedel-Crafts Alkylation of Benzene. Retrieved from [Link]

-

Periodic Chemistry. (2018, August 18). Friedel-Crafts Alkylation. Retrieved from [Link]

-

Redox. (2022, September 6). Safety Data Sheet Aluminium Chloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Cyclopentyl chloride, 99+%. Retrieved from [Link]

Sources

- 1. cyclopentylbenzene | 700-88-9 [chemnet.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. carlroth.com [carlroth.com]

- 4. airgas.com [airgas.com]

- 5. cyclopentylbenzene [stenutz.eu]

- 6. Benzene, cyclopentyl- [webbook.nist.gov]

- 7. fishersci.com [fishersci.com]

- 8. 1910.1028 App A - Substance Safety Data Sheet, Benzene | Occupational Safety and Health Administration [osha.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. marathonpetroleum.com [marathonpetroleum.com]

- 11. fishersci.com [fishersci.com]

- 12. redox.com [redox.com]

- 13. echemi.com [echemi.com]

- 14. carlroth.com [carlroth.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. Page loading... [wap.guidechem.com]

Application Note: High-Fidelity GC-MS Monitoring of 1-Phenylcyclopentene Synthesis

Methodology for Reaction Control and Impurity Profiling

Abstract

This guide details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for monitoring the two-step synthesis of 1-phenylcyclopentene from cyclopentanone and phenylmagnesium bromide.[1][2][3] It addresses the critical analytical challenge inherent to this pathway: the thermal instability of the intermediate, 1-phenylcyclopentanol. Standard GC methods often induce in-situ dehydration of this tertiary alcohol within the injector port, leading to false-positive conversion data.[1][2][3] This protocol introduces a "Cold-Inlet Validation" step to ensure data integrity.[1][2][3]

Chemical Context & Reaction Scheme

The synthesis involves a Grignard addition followed by acid-catalyzed dehydration.[1][2][4]

-

Nucleophilic Addition: Phenylmagnesium bromide attacks cyclopentanone to form 1-phenylcyclopentanol.[2][3]

-

Elimination (Dehydration): Acidic workup or p-toluenesulfonic acid (pTSA) catalyzes the loss of water to yield 1-phenylcyclopentene.[1][2][3]

Critical Analytical Challenge: Thermal Artifacts

Tertiary alcohols like 1-phenylcyclopentanol are prone to thermal dehydration.[1][2][3] If the GC inlet temperature exceeds 200°C, the alcohol may dehydrate inside the liner before reaching the column.

-

Result: The mass spectrum and retention time will mimic the product (1-phenylcyclopentene).

-

Consequence: The operator believes the reaction is complete when significant intermediate remains, leading to low isolated yields.

Graphviz Diagram: Reaction & Analytical Logic[2][3]

Caption: Reaction pathway highlighting the risk of thermal dehydration in the GC inlet, which mimics the chemical dehydration step.

Analytical Method Development

Instrumentation & Conditions

-

System: Agilent 7890/5977 (or equivalent single quadrupole GC-MS).

-

Column: HP-5MS UI (or DB-5MS), 30m x 0.25mm x 0.25µm.[1][2][3]

-

Rationale: A non-polar phase (5% phenyl-methylpolysiloxane) provides excellent separation based on boiling point, eluting the alkene (lower BP) before the alcohol.[3]

-

Method Parameters Table[1][3][5]

| Parameter | Setting | Technical Rationale |

| Inlet Mode | Split (20:1) | Prevents column overload; sharpens peaks.[3] |

| Inlet Temp | 160°C - 180°C | CRITICAL: Low enough to prevent alcohol dehydration, high enough to volatilize the alkene.[3] |

| Carrier Gas | Helium, 1.0 mL/min | Constant flow for reproducible retention times (RT).[3] |

| Oven Program | 60°C (1 min) → 20°C/min → 280°C (3 min) | Rapid ramp. Alkene elutes ~6-8 min; Alcohol ~8-10 min. |

| Transfer Line | 280°C | Prevents condensation of high boilers (biphenyls). |

| Ion Source | EI, 230°C, 70 eV | Standard ionization for library matching.[3] |

| Scan Range | 40 - 350 amu | Captures molecular ions and biphenyl dimer impurities.[1][2][3] |

Experimental Protocols

A. Synthesis Monitoring (Step-by-Step)[1][2][3]

-

Sampling: Aliquot 50 µL of the reaction mixture.

-

Quench: Dispense into a vial containing 200 µL saturated NH₄Cl (aq) and 500 µL Ethyl Acetate.

-

Why: NH₄Cl neutralizes the Grignard/alkoxide immediately, stopping the reaction.

-

-

Extraction: Vortex for 10 seconds. Allow layers to separate.[3]

-

Dilution: Transfer 100 µL of the top organic layer into a GC vial containing 900 µL Ethyl Acetate.

-

Analysis: Inject 1 µL using the method above.

B. The "Cold-Inlet" Validation Check

Before adding the acid catalyst (Step 2 of synthesis), perform this check to ensure your GC method is valid.

-

Take a sample of the intermediate alcohol (after Grignard workup but before acid addition).

-

Inject at Inlet Temp 250°C .

-

Inject the same sample at Inlet Temp 160°C .

-

Observation: The alkene peak should disappear or diminish significantly, replaced by the alcohol peak (or a broad hump if the alcohol is very polar).

-

Data Analysis & Interpretation

Mass Spectral Fingerprints[2][3][6][7]

1. Target: 1-Phenylcyclopentene (

-

Retention Time: Earlier eluting.

-

Molecular Ion (

): m/z 144 (Strong, distinct).[3] -

Base Peak: Often m/z 129 (Loss of methyl,

) or m/z 115.[2][3] -

Key Feature: A robust molecular ion at 144 indicates the stable conjugated alkene system.

2. Intermediate: 1-Phenylcyclopentanol (

-

Molecular Ion (

): m/z 162 (Very weak or absent).[3] -

Diagnostic Fragment: m/z 144 (

, loss of -

Differentiation: The presence of m/z 144 in the alcohol spectrum makes it look like the alkene. Reliable identification relies on Chromatographic Separation (RT), not just MS. [3]

Impurity Profile

| Compound | Origin | Notes | |

| Biphenyl | Grignard homocoupling | 154 | Common side product if PhMgBr is old/heated.[1][2][3] |

| Cyclopentanone | Unreacted SM | 84 | Elutes very early (solvent delay).[3] |

| Benzene | Hydrolysis of PhMgBr | 78 | Solvent peak overlap. |

Troubleshooting & Self-Validation

Workflow Diagram: Decision Logic

Caption: Decision tree for distinguishing true product from thermal artifacts.

Common Issues

-

Peak Tailing on Intermediate: The hydroxyl group interacts with active silanols in the column.

-

Fix: Use a "UI" (Ultra Inert) column and replace the inlet liner with a deactivated wool liner.

-

-

Disappearing Alcohol Peak: If the alcohol peak is absent but the reaction isn't finished, the alcohol might be adsorbing irreversibly in the inlet.

References

-

National Institute of Standards and Technology (NIST). 1-Phenylcyclopentene Mass Spectrum.[2][3] NIST Chemistry WebBook, SRD 69.[3] Available at: [Link][3]

-

Organic Syntheses. Preparation of 1-Phenylnaphthalene (Analogous Grignard/Dehydration methodology).[2][3] Org.[4][6] Synth. 1944, 24,[3] 81. Available at: [Link]

-

Agilent Technologies. GC Inlets: An Introduction (Thermal Degradation in Split/Splitless Inlets). Available at: [Link][3]

Sources

1H and 13C NMR spectral assignment for Benzene, 1-cyclopenten-1-yl-

Application Note: Structural Verification of 1-Phenylcyclopentene via 1D and 2D NMR Spectroscopy

Introduction & Scope

Benzene, 1-cyclopenten-1-yl- (commonly 1-phenylcyclopentene ) is a critical intermediate in organic synthesis, often generated via the Grignard reaction of phenylmagnesium bromide with cyclopentanone followed by acid-catalyzed dehydration.[1]

In pharmaceutical development, distinguishing this conjugated alkene from its precursors (1-phenylcyclopentanol) and potential isomers (exocyclic double bonds) is vital.[1] This application note provides a definitive protocol for the structural assignment of 1-phenylcyclopentene using high-field NMR (500 MHz). It focuses on the diagnostic signals—specifically the olefinic triplet and the allylic coupling patterns—that validate the endocyclic double bond and the integrity of the phenyl attachment.

Experimental Protocol

Sample Preparation

-

Solvent: Chloroform-d (

) is the standard solvent due to excellent solubility and clear separation of aromatic/olefinic regions.[1] -

Concentration:

-

1H NMR: 5–10 mg in 0.6 mL

.[1] -

13C / 2D NMR: 30–50 mg in 0.6 mL

to ensure adequate signal-to-noise ratio for quaternary carbons.

-

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual

at 7.26 ppm (1H) / 77.16 ppm (13C).[1]

Acquisition Parameters (Standard 500 MHz Instrument)

-

1H NMR: Spectral width 10–12 ppm; Relaxation delay (

) ≥ 2.0 s to ensure accurate integration of aromatic protons. -

13C {1H} NMR: Proton-decoupled; Spectral width 220 ppm; Relaxation delay 2.0–3.0 s.[1]

-

2D Experiments:

Results & Discussion: Spectral Assignment

1H NMR Assignment Logic

The 1H NMR spectrum is characterized by three distinct regions: the aromatic multiplet, the diagnostic olefinic signal, and the aliphatic ring protons.

-

The Olefinic "Anchor" (

6.22): The proton at C2 appears as a triplet ( -

The Aliphatic Envelope:

- 2.70–2.80 (C5-H): These protons are allylic and adjacent to the quaternary C1.[1] They appear most downfield among the aliphatic protons due to the deshielding cone of the orthogonal phenyl ring and the double bond.

- 2.52–2.64 (C3-H): Allylic protons adjacent to the C2 olefinic proton.[1] They show strong COSY correlation to the olefinic signal.[1]

- 2.01–2.12 (C4-H): The homoallylic protons, appearing as the most upfield multiplet (quintet-like).[1]

13C NMR Assignment Logic

The carbon spectrum confirms the presence of a tetrasubstituted double bond system.

-

Quaternary C1 (

142 ppm): The most deshielded carbon in the cyclopentene ring, shifted downfield by both the double bond and the phenyl substituent. -

Olefinic C2 (

126 ppm): Characteristic of the unsubstituted end of the double bond. -

Phenyl Ipso (

137 ppm): Distinguishable from C1 by HMBC (correlates to meta-protons).[1]

Data Summary Tables

Table 1: 1H NMR Spectral Data (500 MHz, CDCl3)

| Position | Type | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| Ph-2,6 | Aromatic | 7.48 | Doublet (d) | 2H | 7.3 | Ortho protons; deshielded by conjugation.[1] |

| Ph-3,5 | Aromatic | 7.35 | Triplet (t) | 2H | 7.8 | Meta protons.[1] |

| Ph-4 | Aromatic | 7.22 - 7.27 | Multiplet (m) | 1H | - | Para proton. |

| 2 | Olefinic | 6.22 | Triplet (t) | 1H | 2.1 | Diagnostic Peak. Coupled to C3-H. |

| 5 | Aliphatic | 2.70 - 2.80 | Multiplet (m) | 2H | - | Allylic; adjacent to quaternary C1. |

| 3 | Aliphatic | 2.52 - 2.64 | Multiplet (m) | 2H | - | Allylic; adjacent to C2-H. |

| 4 | Aliphatic | 2.01 - 2.12 | Multiplet (m) | 2H | - | Homoallylic; furthest from double bond.[1] |

Table 2: 13C NMR Reference Shifts (CDCl3)

Note: Values are based on standard chemical shift databases and structural analogs.

| Carbon | Type | Shift (

Visualization: Assignment Workflow

The following diagram illustrates the logical flow for assigning the signals, moving from the unambiguous 1D signals to the complex 2D correlations.

Figure 1: Step-by-step logic flow for the NMR assignment of 1-phenylcyclopentene.

Structural Connectivity Map

This diagram visualizes the critical HMBC (Heteronuclear Multiple Bond Coherence) correlations required to prove the position of the double bond and the phenyl ring attachment.

Figure 2: Key HMBC correlations. Green dashed arrows indicate long-range coupling used to verify the C1-C_Ipso bond.

References

-

ChemicalBook. (2011).[1] 1-Phenylcyclopentene NMR Data (citing Bristol-Myers Squibb Patent WO2011/14535).[1] Retrieved from [1]

-

PubChem. (n.d.).[1][2] Benzene, 1-cyclopenten-1-yl- (Compound Summary).[1][2][3] National Library of Medicine.[1] Retrieved from [1]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS).[1] (Used for comparative chemical shift logic).[1] Retrieved from [1]

-

Reich, H. J. (n.d.).[1] Structure Determination Using NMR.[1][4][5][6] University of Wisconsin-Madison.[1] (Reference for chemical shift additivity rules). Retrieved from

Sources

- 1. Benzene, 1-cyclopenten-1-yl- | C11H12 | CID 136652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Phenyl-1-cyclopentanol | C11H14O | CID 139165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-PHENYLCYCLOPENTENE | 825-54-7 [chemicalbook.com]

- 4. compoundchem.com [compoundchem.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. files01.core.ac.uk [files01.core.ac.uk]

The Strategic Application of Benzene, 1-cyclopenten-1-yl- in the Synthesis of Pharmaceutical Intermediates

Introduction: Unveiling the Synthetic Potential of Benzene, 1-cyclopenten-1-yl-

In the landscape of modern drug discovery and development, the demand for novel molecular scaffolds that offer both structural rigidity and versatile functionalization is ever-present. Benzene, 1-cyclopenten-1-yl-, a hydrocarbon featuring a phenyl group attached to a cyclopentene ring, represents a valuable yet under-explored starting material for the synthesis of complex pharmaceutical intermediates. Its structure presents two key reactive centers: the electron-rich aromatic ring and the nucleophilic double bond of the cyclopentene moiety. This unique combination allows for a diverse array of chemical transformations, enabling the construction of scaffolds prevalent in a range of therapeutic agents, including antiviral, and central nervous system (CNS) active compounds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of Benzene, 1-cyclopenten-1-yl- in the synthesis of key pharmaceutical building blocks. We will explore mechanistically driven protocols for its functionalization, offering insights into the causality behind experimental choices and providing self-validating systems for reproducible and scalable synthesis.

Core Reactive Sites and Strategic Functionalization

The synthetic utility of Benzene, 1-cyclopenten-1-yl- stems from the distinct reactivity of its two core components. The phenyl group is amenable to electrophilic aromatic substitution, allowing for the introduction of various substituents that can modulate the pharmacological profile of a target molecule. The cyclopentene double bond, on the other hand, is a gateway to a variety of addition reactions, including epoxidation, dihydroxylation, and hydrogenation, which can generate stereochemically rich and densely functionalized cyclopentane rings.